2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is an organic compound that features a complex structure with both sulfonyl and anthracene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydroanthracene-9,10-dione, is reacted with an appropriate amine to form the anthracene derivative.
Sulfonylation: The anthracene derivative is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the sulfonylated anthracene derivative using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzoic acid
- 2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propionamide
Uniqueness
2-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(9,10-dioxoanthracen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c25-20(14-30(28,29)13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZINMVJKEATHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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